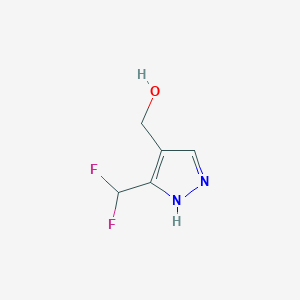

(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C5H6F2N2O |

|---|---|

Molecular Weight |

148.11 g/mol |

IUPAC Name |

[5-(difluoromethyl)-1H-pyrazol-4-yl]methanol |

InChI |

InChI=1S/C5H6F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1,5,10H,2H2,(H,8,9) |

InChI Key |

WIURGKAIBNGAEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1CO)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. For example, difluoroacetic acid can be used as a starting material, which undergoes esterification and subsequent cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Catalysts such as nanoscale titanium dioxide can be employed to enhance the reaction efficiency and reduce the reaction time . The use of cost-effective and readily available raw materials is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The difluoromethyl group can be reduced under specific conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (3-(Difluoromethyl)-1H-pyrazol-4-yl)carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemistry

In chemistry, (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a building block in the development of bioactive molecules. Its difluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds .

Medicine

In medicine, derivatives of this compound are investigated for their antifungal and antibacterial properties. These derivatives can inhibit the growth of various pathogens, making them potential candidates for new therapeutic agents .

Industry

In the agrochemical industry, this compound is used as a precursor for the synthesis of fungicides. These fungicides can protect crops from fungal infections, thereby improving agricultural productivity .

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol and its derivatives often involves the inhibition of specific enzymes. For example, in fungicides, these compounds inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key structural analogs differ in substituent positions and functional groups, leading to divergent physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Electron Effects : The difluoromethyl group at position 3 (target compound) is electron-withdrawing, reducing pyrazole ring electron density compared to analogs with electron-donating groups (e.g., -CH₃ or -Ph) .

- Lipophilicity: Fluorine atoms enhance lipophilicity, improving membrane permeability. The target compound’s logP is likely lower than phenyl-substituted analogs (e.g., 188.23 g/mol compound in Table 1) but higher than non-fluorinated derivatives .

- Solubility : The hydroxymethyl group at position 4 increases water solubility, critical for bioavailability in pharmaceutical applications .

Biological Activity

(3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a difluoromethyl group, influences its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, biochemical properties, and therapeutic applications.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes and receptors. Notably, it has been identified as a selective inhibitor of Histone Deacetylase 6 (HDAC6) , which plays a critical role in gene expression regulation and cellular function. The inhibition of HDAC6 can lead to significant changes in cellular processes, including apoptosis and differentiation.

The compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : It interacts with several enzymes, showing potential as an enzyme inhibitor in various biochemical pathways.

- Cellular Effects : Studies have indicated that it influences cell signaling pathways and gene expression, impacting cellular metabolism and function .

- Stability and Reactivity : The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values ranging from 73 to 84 mg/mL against different tumor cells .

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in glial cells and mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives can inhibit the growth of certain bacteria and fungi, positioning them as potential antimicrobial agents.

Case Studies

Several case studies have explored the biological implications of this compound:

- Cancer Cell Line Studies : A study evaluated the compound's effects on breast cancer cell lines, revealing significant apoptosis induction through HDAC6 inhibition. The results indicated a dose-dependent response with enhanced anti-proliferative effects at higher concentrations .

- Neuroprotective Studies : Research involving neuroblastoma cells demonstrated that treatment with the compound reduced glutamate-induced neurotoxicity. This suggests its potential for developing therapies for conditions like Alzheimer's disease .

- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound inhibited the growth of Staphylococcus aureus and E. coli, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (3-(Difluoromethyl)-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via fluorinated alkylation of pyrazole derivatives. A typical approach involves reacting pyrazole-4-carbaldehyde with difluoromethylating agents (e.g., diethylaminosulfur trifluoride, DAST) under anhydrous conditions at 0–5°C, followed by reduction of the aldehyde group to methanol using NaBH₄ or LiAlH₄ . Optimization includes controlling stoichiometry (1:1.2 molar ratio of aldehyde to fluorinating agent) and inert atmospheres (N₂/Ar) to minimize side reactions. Post-reduction purification via column chromatography (ethyl acetate/hexane, 1:4) enhances yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify difluoromethyl (–CF₂H) and hydroxymethyl (–CH₂OH) groups. For example, –CF₂H protons appear as a triplet (J = 56–58 Hz) at δ 5.8–6.2 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS to confirm molecular weight (MW: 175.13 g/mol) and detect impurities (<2%) .

- Melting Point Analysis : A sharp melting range (e.g., 98–100°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from residual solvents or tautomeric forms of the pyrazole ring. Use orthogonal methods:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Definitive confirmation of tautomerism (1H- vs. 2H-pyrazole) and hydrogen-bonding patterns .

- LC-MS/MS : Identify trace impurities (e.g., oxidation byproducts like carboxylic acids) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in enzyme inhibition?

- Methodological Answer :

- Functional Group Modifications : Replace –CF₂H with –CH₃ or –CF₃ to assess steric/electronic effects on binding affinity. For example, –CF₃ analogs show enhanced hydrophobic interactions in CYP450 inhibition assays .

- Bioisosteric Replacement : Substitute the pyrazole ring with isoxazole or triazole to evaluate ring electronics' impact on target engagement .

- Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 4DQI) to predict binding modes and guide synthetic priorities .

Q. How can mechanistic insights into its biological activity be derived experimentally?

- Methodological Answer :

- Enzyme Kinetics : Measure IC₅₀ values for target enzymes (e.g., COX-2) using fluorometric assays. For example, pre-incubate the compound (0.1–100 µM) with enzyme and substrate, monitoring product formation via fluorescence .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to distinguish competitive vs. allosteric inhibition .

- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation, using LC-MS to track parent compound depletion .

Q. What derivatization approaches enhance its stability or bioavailability in pharmacological studies?

- Methodological Answer :

- Prodrug Synthesis : Esterify the –CH₂OH group with acetyl or pivaloyl groups to improve membrane permeability. Hydrolysis studies in plasma (pH 7.4, 37°C) confirm reactivation .

- Co-crystallization : Formulate with cyclodextrins to enhance aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility 10-fold) .

- PEGylation : Attach polyethylene glycol (PEG-500) via ether linkages to prolong half-life in vivo .

Q. How is computational modeling applied to predict its reactivity or interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set to optimize geometry, calculate Fukui indices for electrophilic/nucleophilic sites, and predict regioselectivity in reactions .

- Molecular Dynamics (MD) Simulations : GROMACS with CHARMM36 force field to simulate binding to protein targets (e.g., 100 ns trajectories analyze hydrogen bond persistence) .

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (1.8–2.2), BBB permeability, and hERG liability .

Q. What experimental protocols assess its stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC; acidic conditions typically cleave the pyrazole ring .

- Thermogravimetric Analysis (TGA) : Heat from 25–300°C (10°C/min) under N₂ to determine decomposition temperature (Td ≈ 180°C) .

- Photostability Tests : Expose to UV light (320–400 nm) for 48 hours; use amber glassware to prevent photooxidation of the difluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.